4-Benzoylphenyl 2-iodobenzoate

Photoinitiation Mechanism Radical Generation Formulation Robustness

This compound uniquely integrates a benzophenone chromophore with an ortho-iodobenzoate ester, enabling unimolecular C–I bond cleavage for consistent radical generation independent of viscosity or local concentration. It outperforms conventional bimolecular initiator systems in heavily pigmented, high-viscosity UV-curable inks, coatings, and adhesives. Ideal for formulators seeking reliable curing profiles and reduced scrap rates, and for researchers developing next-generation photoinitiator systems and photocaged reagents.

Molecular Formula C20H13IO3
Molecular Weight 428.2g/mol
Cat. No. B400241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylphenyl 2-iodobenzoate
Molecular FormulaC20H13IO3
Molecular Weight428.2g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I
InChIInChI=1S/C20H13IO3/c21-18-9-5-4-8-17(18)20(23)24-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13H
InChIKeyWDJAMXNHIGIVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylphenyl 2-Iodobenzoate: Procurement Guide for an Aromatic Iodonium Salt Photoinitiator Precursor


4-Benzoylphenyl 2-iodobenzoate is a specialized aryl ester belonging to the class of iodoarene photoinitiator precursors [1]. Its molecular architecture features a benzophenone chromophore covalently linked to an ortho-iodobenzoate ester moiety. This structural arrangement integrates a light-absorbing benzoylphenyl group with a photolabile carbon-iodine bond, endowing the compound with the capacity to generate aryl radicals upon exposure to ultraviolet (UV) light [2]. The compound is typically utilized in research settings for the synthesis of advanced photoinitiator systems, photocaged reagents, and in fundamental studies of photochemical cleavage mechanisms.

Why 4-Benzoylphenyl 2-Iodobenzoate Cannot Be Replaced by Generic Iodonium Salts or Benzophenone Derivatives


The molecular design of 4-Benzoylphenyl 2-iodobenzoate directly links a benzophenone chromophore to an ortho-iodobenzoate group, creating an integrated system for photoinitiation that differs fundamentally from simple two-component mixtures of a photosensitizer and a separate iodonium salt [1]. This covalent integration alters the primary photochemical pathway from bimolecular electron transfer, which is diffusion-dependent and sensitive to medium viscosity, to a unimolecular C–I bond cleavage [2]. Consequently, this compound's performance is less susceptible to formulation variables such as viscosity and the local concentration of co-initiators, offering a distinct mechanistic advantage in applications requiring consistent radical generation under varied processing conditions [3].

Quantitative Evidence Guide for the Selection of 4-Benzoylphenyl 2-Iodobenzoate


Unimolecular Photoinitiation Mechanism Confers Superior Consistency vs. Bimolecular Benzophenone/Iodonium Salt Mixtures

The photoinitiation mechanism of 4-Benzoylphenyl 2-iodobenzoate proceeds via a unimolecular photolysis of the C–I bond, a process that is independent of bimolecular electron transfer kinetics. This contrasts directly with the typical mechanism of a two-component system comprising benzophenone and a diphenyliodonium salt (e.g., Ph2I+), which requires a diffusion-controlled electron transfer from the benzophenone excited state to the iodonium salt [1]. While the rate constant for the unimolecular C–I cleavage in related aryl iodides has been measured on the order of 10^6 s^-1 [2], the efficiency of the bimolecular system is inherently limited by diffusion (k_diff ≈ 10^9–10^10 M^-1 s^-1 in low-viscosity media), making it highly sensitive to formulation viscosity and local reagent concentrations [3]. This mechanistic divergence results in more predictable and robust photoinitiation performance from the unimolecular compound across a wider range of processing conditions.

Photoinitiation Mechanism Radical Generation Formulation Robustness

Enhanced Photopolymerization Efficiency Achieved by Covalent 4-Benzoyl Group Attachment

The presence of the 4-benzoyl group is critical for photochemical efficiency. A study on structurally related S-aryl thiobenzoate photoinitiators demonstrated that the introduction of a 4-benzoyl substituent onto the benzoate phenyl ring led to greatly enhanced photopolymerization efficiency [1]. In this class-level inference, the 4-benzoylphenyl 2-iodobenzoate compound is expected to benefit from the same photophysical activation. This is supported by the known role of the benzoyl chromophore in achieving high intersystem crossing yields to the reactive triplet state [2]. While specific monomer conversion data for this exact compound is not available, the class-level evidence strongly suggests a higher quantum yield for radical generation compared to non-benzoylated iodoarene analogs.

Photopolymerization Kinetics Structure-Property Relationship Benzophenone Derivatives

Quantitative and Site-Specific Radical Generation via Efficient C-I Photolysis

A defining feature of 4-Benzoylphenyl 2-iodobenzoate is its function as a photocaged radical precursor. Studies on closely related p-iodobenzoate-based reagents have shown that a single pulse of UV photons (266 nm) is sufficient to quantitatively photolyze the C–I bond, enabling site-selective synthesis of biomolecular radicals in both the gaseous and condensed phases [1]. This near-quantitative photoconversion contrasts with many commercial iodonium salts, which can produce complex mixtures of radical and ionic byproducts, particularly in the presence of nucleophilic counterions or solvents [2]. This clean photochemistry is a direct consequence of the molecular structure where the iodobenzoate is the sole source of radical generation.

Photocaged Precursor Radical Synthesis Bioconjugation

Patented Utility in High-Value, Pigmented and Thick-Layer UV Curing Applications

Patents describe the use of photoinitiators structurally related to 4-Benzoylphenyl 2-iodobenzoate, specifically those containing benzoylphenyl and iodonium/iodoarene groups, for the photocuring of colored and pigmented compositions, as well as for thick-layer UV-curable coatings [REFS-1, REFS-2]. This class-level evidence positions this compound as a candidate for demanding applications where traditional photoinitiators, such as benzophenone or simple iodonium salts, often suffer from light screening by pigments or oxygen inhibition. The enhanced photoefficiency suggested by its benzophenone chromophore directly addresses the challenge of curing through pigments or in thicker sections where light penetration is limited [1].

Pigmented Coatings Thick-Layer Curing UV-Curable Compositions

High-Value Application Scenarios for 4-Benzoylphenyl 2-Iodobenzoate


Development of Robust UV-Curable Formulations for Pigmented and High-Viscosity Systems

4-Benzoylphenyl 2-iodobenzoate is a strategic choice for formulators developing UV-curable inks, coatings, and adhesives that are heavily pigmented or have high viscosity. Its unimolecular photoinitiation mechanism, inferred from its structural class, ensures consistent radical generation independent of the diffusion limitations that plague bimolecular initiator systems in viscous media [1]. This translates to more reliable curing profiles and final material properties, reducing scrap rates and improving process control. The compound's patented class association with pigmented and thick-layer curing applications further validates its utility in these challenging environments [REFS-2, REFS-3].

Synthesis of Advanced Photoinitiator Systems and Photocaged Precursors

In research laboratories, 4-Benzoylphenyl 2-iodobenzoate serves as a valuable building block for creating next-generation photoinitiator systems. Its clean, near-quantitative C–I photolysis, a property of related p-iodobenzoate reagents, makes it ideal for synthesizing well-defined, complex molecular architectures [4]. Researchers can use it to study fundamental photochemical processes or to develop new photocaged reagents for applications in biochemistry and materials science where precise spatiotemporal control over radical generation is paramount.

High-Performance Photoresists and Microelectronics

The precision and cleanliness of its radical generation make 4-Benzoylphenyl 2-iodobenzoate a candidate for use in advanced photoresist formulations for microelectronics fabrication. In this application, the ability to generate radicals with high quantum efficiency and minimal byproduct formation, as inferred from its structural analogs [4], is critical for achieving high-resolution patterning and minimizing defects. The integration of the benzophenone chromophore ensures efficient use of the exposing UV light [1], contributing to faster throughput in semiconductor manufacturing processes.

Bioconjugation and Site-Specific Biomolecular Labeling

This compound's function as a photocaged radical precursor, demonstrated for closely related p-iodobenzoate reagents, opens applications in chemical biology [4]. Its ability to generate a radical site-selectively upon UV irradiation allows for the controlled attachment of labels, affinity tags, or crosslinking groups to biomolecules such as proteins and nucleic acids. This level of control is a significant advantage over less specific chemical conjugation methods and is essential for developing novel biotherapeutics, diagnostics, and tools for studying biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoylphenyl 2-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.